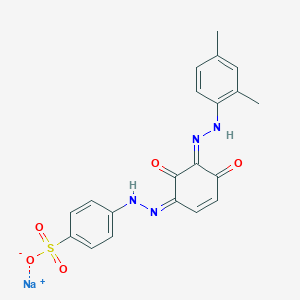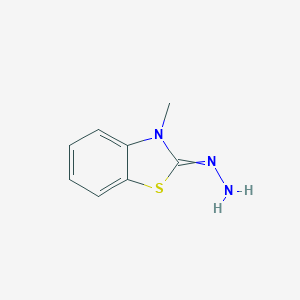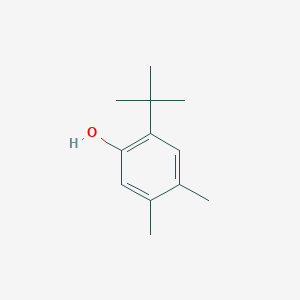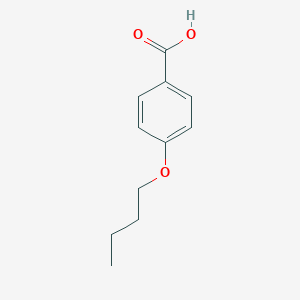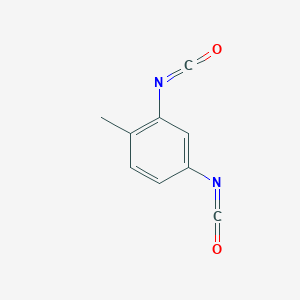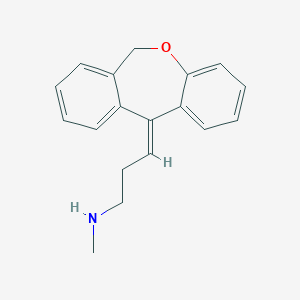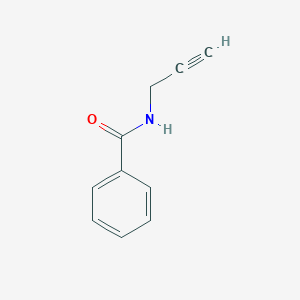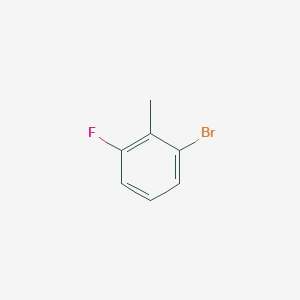
2-ブロモ-6-フルオロトルエン
説明
2-Bromo-6-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a colorless to light yellow liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of both bromine and fluorine atoms attached to a toluene ring, making it a valuable building block in organic chemistry .
科学的研究の応用
2-Bromo-6-fluorotoluene is utilized in various scientific research applications:
- Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
- Biology: The compound is used in the development of biologically active molecules that can interact with specific biological targets .
- Medicine: It is involved in the synthesis of intermediates for drugs that treat neurological disorders and inflammatory diseases .
- Industry: 2-Bromo-6-fluorotoluene is employed in the production of specialty chemicals and materials with specific properties .
作用機序
Target of Action
2-Bromo-6-fluorotoluene is an important medical intermediate
Mode of Action
It is synthesized from 2-Amino-6-nitrotoluene by Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction . The specific interactions of this compound with its potential targets remain to be elucidated.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 6-fluorotoluene using bromine in the presence of a catalyst. Another method includes the use of hydrobromic acid and hydrogen peroxide to achieve bromination .
Industrial Production Methods: In industrial settings, the preparation of 2-Bromo-6-fluorotoluene often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process .
化学反応の分析
Types of Reactions: 2-Bromo-6-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form 2-Bromo-6-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of 2-Bromo-6-fluorotoluene can yield 2-Bromo-6-fluorobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride or sodium borohydride are often employed as reducing agents.
Major Products Formed:
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluorobenzyl alcohol
- 2-Bromo-6-fluorobenzaldehyde
類似化合物との比較
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluorobenzyl alcohol
- 2-Bromo-6-fluorophenol
Comparison: 2-Bromo-6-fluorotoluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. In contrast, compounds like 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzoic acid have different functional groups that influence their reactivity and applications .
特性
IUPAC Name |
1-bromo-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGXPFQIMLEVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371285 | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-54-4 | |
| Record name | 1-Bromo-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic approaches for producing 2-bromo-6-fluorotoluene?
A1: Two main synthetic routes are reported for 2-bromo-6-fluorotoluene:
- Direct Bromination: This method utilizes hydrobromic acid and hydrogen peroxide to directly brominate 2-bromo-6-fluorotoluene. This approach, highlighted in a recent study [], offers cost-effectiveness by replacing the traditional N-bromosuccinimide and utilizes light instead of benzoyl peroxide as an initiator, leading to milder reaction conditions and high product purity.
- Multi-step Synthesis from 2-Amino-6-nitrotoluene: This pathway involves a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction []. While this method allows for precise control over reaction intermediates, it involves multiple steps and may result in a lower overall yield compared to direct bromination.
Q2: What are the applications of 2-bromo-6-fluorotoluene in organic synthesis?
A: 2-Bromo-6-fluorotoluene serves as a vital building block for synthesizing more complex molecules, particularly in pharmaceutical research. One notable application is its use as a precursor for producing 2-bromo-6-fluorobenzaldehyde []. This aldehyde is a valuable intermediate for synthesizing various pharmaceutical compounds and demonstrates the utility of 2-bromo-6-fluorotoluene in medicinal chemistry.
Q3: Are there alternative methods for synthesizing 2-bromo-6-fluorobenzaldehyde without using 2-bromo-6-fluorotoluene as a precursor?
A: Currently, the provided research focuses primarily on utilizing 2-bromo-6-fluorotoluene as a precursor for 2-bromo-6-fluorobenzaldehyde synthesis []. Exploring alternative synthetic routes for 2-bromo-6-fluorobenzaldehyde could be an area for future research, potentially leading to more efficient or environmentally friendly processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


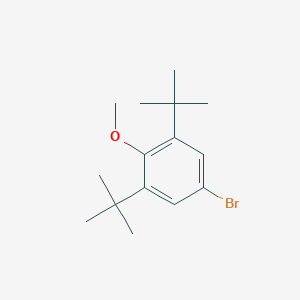
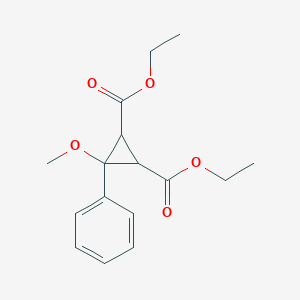
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
